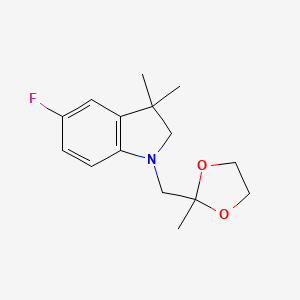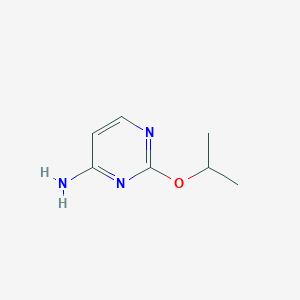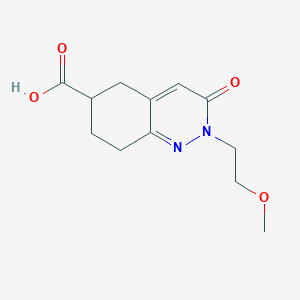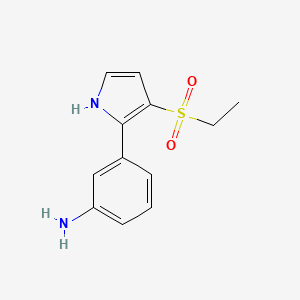
3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline is an organic compound that features a pyrrole ring substituted with an ethylsulfonyl group and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with ethylsulfonylamine in the presence of a catalytic amount of iron (III) chloride to form the pyrrole ring . The resulting pyrrole derivative can then be subjected to electrophilic aromatic substitution to introduce the aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and halogenated pyrrole compounds.
科学研究应用
3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
作用机制
The mechanism of action of 3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
3-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(3-(Phenylsulfonyl)-1H-pyrrol-2-yl)aniline: Contains a phenylsulfonyl group, leading to different chemical properties and applications.
Uniqueness
3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The ethylsulfonyl group provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications .
属性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC 名称 |
3-(3-ethylsulfonyl-1H-pyrrol-2-yl)aniline |
InChI |
InChI=1S/C12H14N2O2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2,13H2,1H3 |
InChI 键 |
PXKVOIOGVBCCSA-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


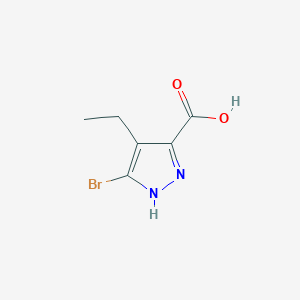
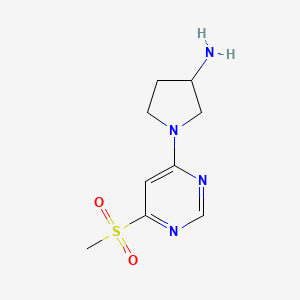
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
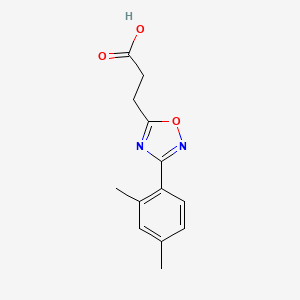
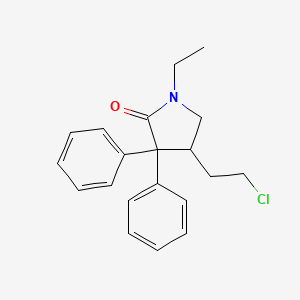
![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)


![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)

